molecular formula C9H10O3 B147192 Methyl 2-methoxybenzoate CAS No. 606-45-1

Methyl 2-methoxybenzoate

Cat. No.: B147192
CAS No.: 606-45-1
M. Wt: 166.17 g/mol
InChI Key: PFYHAAAQPNMZHO-UHFFFAOYSA-N
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Description

Methyl 2-methoxybenzoate, also known as methyl o-anisate, is an organic compound with the molecular formula CH₃OC₆H₄CO₂CH₃. It is a colorless liquid with a pleasant, sweet odor, commonly used in the flavor and fragrance industry. The compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group at the ortho position.

Scientific Research Applications

Methyl 2-methoxybenzoate has a wide range of applications in scientific research:

Safety and Hazards

Methyl 2-methoxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It has been used as a ligand in the synthesis of benzoxazole, a compound with significant pharmaceutical applications . This suggests that Methyl 2-methoxybenzoate may interact with enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in copper-catalyzed reactions in the synthesis of benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxybenzoate can be synthesized through the esterification of 2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Comparison with Similar Compounds

    Methyl benzoate: Lacks the methoxy group, resulting in different chemical properties and applications.

    Methyl p-anisate: Has the methoxy group at the para position, leading to variations in reactivity and odor profile.

    Methyl salicylate: Contains a hydroxyl group in addition to the ester, giving it distinct medicinal properties.

Uniqueness: Methyl 2-methoxybenzoate’s unique combination of ester and methoxy functionalities makes it particularly valuable in the synthesis of benzoxazoles and other complex molecules. Its pleasant odor and repellent properties further distinguish it from similar compounds .

Properties

IUPAC Name

methyl 2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHAAAQPNMZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047087
Record name Methyl 2-methoxybenzoate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless or pale yellow liquid with a warm, herbaceous, floral, spicy odour
Record name Methyl o-methoxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

254.00 to 255.00 °C. @ 760.00 mm Hg
Record name Methyl 2-methoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032605
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Methyl o-methoxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.144-1.160
Record name Methyl o-methoxybenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

606-45-1
Record name Methyl 2-methoxybenzoate
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Record name Dimethyl salicylate
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Record name Methyl 2-methoxybenzoate
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Record name Benzoic acid, 2-methoxy-, methyl ester
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Record name Methyl 2-methoxybenzoate
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Record name Methyl o-anisate
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Record name DIMETHYL SALICYLATE
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Record name Methyl 2-methoxybenzoate
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URL http://www.hmdb.ca/metabolites/HMDB0032605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48.00 to 49.00 °C. @ 760.00 mm Hg
Record name Methyl 2-methoxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution of salicylic acid (50 g, 143 mmol) in acetone (300 mL) was added anhydrous powdered potassium carbonate (80 g, 580 mmol). Dimethyl sulfate (44.25 g, 290 mmol) was added in portions for about 10 min at room temperature. After the addition was complete, the solution was heated to reflux temperature on a water bath and maintained for 3 h. The solution was cooled to room temperature and then concentrated under reduced pressure. Distilled water (200 mL) was added to the reaction mixture, which was then extracted with ethyl acetate (200 mL). The organic layer was washed with distilled water (2×200 mL), dried over anhydrous sodium sulfate, and concentrated to yield the title Methyl 2-methoxy-benzoate (45 g, 80%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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